molecular formula C14H13Cl4N B14069300 [2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14069300
M. Wt: 337.1 g/mol
InChI Key: VCBVILAAKAGNGO-UHFFFAOYSA-N
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Description

[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a dimethylamine group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable precursor The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective addition of chlorine atoms to the desired positions on the cyclohexadienyl ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate solvents. The reaction is typically carried out in a controlled environment to ensure safety and efficiency. The final product is purified through distillation or recrystallization to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in studying the effects of chlorinated organic compounds on biological systems. It can be used to investigate the mechanisms of toxicity and the metabolic pathways involved in the detoxification of chlorinated compounds.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development and pharmacological studies.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets. The chlorine atoms and dimethylamine group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [2,4,6-Trichlorophenol]: A chlorinated phenol with similar reactivity but different applications.

    [3,4,5-Trichlorophenyl]-dimethyl-amine: A structurally related compound with variations in the position of chlorine atoms.

Uniqueness

[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is unique due to its specific arrangement of chlorine atoms and the presence of a dimethylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-3-(3,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)12-5-3-4-9(13(12)17)8-6-10(15)14(18)11(16)7-8/h3-6,8H,7H2,1-2H3

InChI Key

VCBVILAAKAGNGO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1Cl)C2CC(=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

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